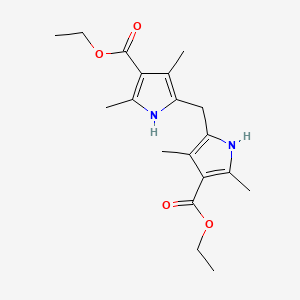
N-Methyl-2-oxo-1-(3-(trifluoromethyl)phenyl)pyrrolidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-2-oxo-1-(3-(trifluoromethyl)phenyl)pyrrolidine-3-carboxamide is a synthetic organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrrolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2-oxo-1-(3-(trifluoromethyl)phenyl)pyrrolidine-3-carboxamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative or a ketone.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent like trifluoromethyl iodide or trifluoromethyl sulfonate.
Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the methyl group attached to the nitrogen atom, forming N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitro-substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, N-Methyl-2-oxo-1-(3-(trifluoromethyl)phenyl)pyrrolidine-3-carboxamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its trifluoromethyl group is known to enhance the metabolic stability and bioavailability of compounds, making it a valuable component in drug design.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. The trifluoromethyl group can significantly influence the pharmacokinetic and pharmacodynamic profiles of drug candidates, potentially leading to the development of new medications.
Industry
In industrial applications, this compound can be used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals. Its stability and reactivity make it a versatile component in various manufacturing processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Methyl-2-oxo-1-(3-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylate: Similar structure but with an ester group instead of an amide.
N-Methyl-2-oxo-1-(3-(trifluoromethyl)phenyl)pyrrolidine-3-thioamide: Similar structure but with a thioamide group instead of an amide.
N-Methyl-2-oxo-1-(3-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an amide.
Uniqueness
N-Methyl-2-oxo-1-(3-(trifluoromethyl)phenyl)pyrrolidine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The trifluoromethyl group, in particular, enhances its stability and reactivity, making it a valuable compound for various applications.
Propriétés
| 685531-31-1 | |
Formule moléculaire |
C13H13F3N2O2 |
Poids moléculaire |
286.25 g/mol |
Nom IUPAC |
N-methyl-2-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C13H13F3N2O2/c1-17-11(19)10-5-6-18(12(10)20)9-4-2-3-8(7-9)13(14,15)16/h2-4,7,10H,5-6H2,1H3,(H,17,19) |
Clé InChI |
DNOGZVVXTXGCGW-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)C1CCN(C1=O)C2=CC=CC(=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


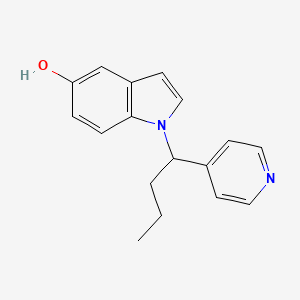
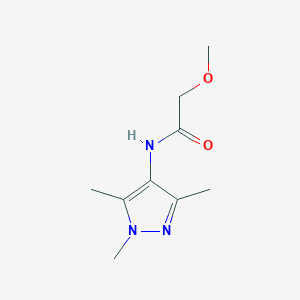
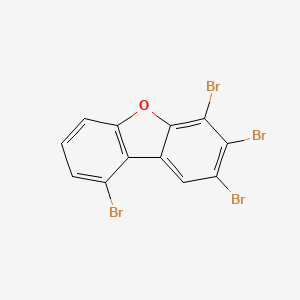
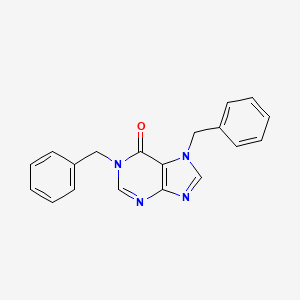
![Isoxazole, 5-[2-methoxy-2-(4-methylphenyl)ethyl]-3-methyl-](/img/structure/B12904492.png)

![Dimethyl 4,4'-[(2,4-dioxopyrimidine-1,3(2h,4h)-diyl)dimethanediyl]dibenzoate](/img/structure/B12904507.png)
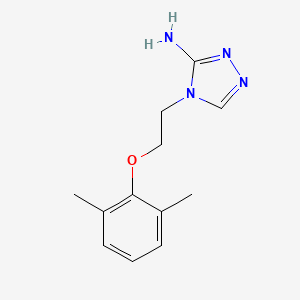
![Furan, tetrahydro-2-methyl-5-[(phenylseleno)methyl]-](/img/structure/B12904524.png)
![6-Methoxy-3-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12904531.png)


